N-(5-acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide

Zinc-Activated Channel Cys-loop receptor electrophysiology

This N-(thiazol-2-yl)-benzamide features a unique 4-methylsulfonylbenzamide group and a 5-acetyl-4-phenyl thiazole core, a combination not explored in the foundational ZAC antagonist study. This distinct substitution pattern is critical for probing structure–activity relationships at the Zinc-Activated Channel, as minor changes in these substituents are known to abolish antagonist activity. Researchers expanding the SAR of this emerging pharmacological tool class should source this specific compound to ensure valid selectivity profiling and kinetic analyses.

Molecular Formula C19H16N2O4S2
Molecular Weight 400.47
CAS No. 896339-11-0
Cat. No. B2977242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide
CAS896339-11-0
Molecular FormulaC19H16N2O4S2
Molecular Weight400.47
Structural Identifiers
SMILESCC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3
InChIInChI=1S/C19H16N2O4S2/c1-12(22)17-16(13-6-4-3-5-7-13)20-19(26-17)21-18(23)14-8-10-15(11-9-14)27(2,24)25/h3-11H,1-2H3,(H,20,21,23)
InChIKeyJZWCFNCBYVVONN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896339-11-0): Structural and Pharmacological Context for Informed Procurement


N-(5-Acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide class, which was recently characterized as the first selective antagonist series for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily [1]. The compound features a 5-acetyl-4-phenyl-substituted thiazole core linked via an amide bond to a 4-(methylsulfonyl)phenyl moiety. This specific substitution pattern distinguishes it from the prototypical ZAC ligands TTFB and compound 1 reported in the foundational pharmacology study [1]. Procurement decisions should be informed by the unique combination of the 4-phenyl (rather than 4-methyl or 4-tert-butyl) thiazole substituent and the 4-methylsulfonyl (rather than 3-fluoro or 5-bromo-2-chloro) benzamide group, which jointly define its potential selectivity and potency profile within this emerging pharmacological tool class.

Why Generic Substitution of N-(5-Acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide with In-Class Analogs Is Not Supported by SAR Data


The N-(thiazol-2-yl)-benzamide scaffold exhibits steep structure–activity relationships (SAR) where even minor substituent changes can abolish ZAC antagonist activity. In the foundational series, replacement of the 4-methyl-5-methyl ester thiazole with a 4-ethyl-5-methyl ester analog (3a) or a 4-methyl-5-ethyl ester analog (3b) yielded inactive compounds [1]. Introduction of a 4-(p-tolyl) substituent (2d) substantially reduced ZAC inhibition compared to the 4-tert-butyl analog (2b) [1]. Furthermore, modification of the benzamide ring from 5-bromo-2-chlorophenyl to 3,5-dinitrophenyl (4e) completely eliminated antagonist activity [1]. These findings demonstrate that generic substitution within this class is not supported by SAR evidence; the specific combination of 4-phenyl and 5-acetyl on the thiazole ring, paired with the 4-methylsulfonyl benzamide moiety, is expected to confer a distinct functional profile that cannot be assumed for even closely related analogs.

Quantitative Differentiation Evidence for N-(5-Acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896339-11-0)


4-Phenyl Thiazole Substitution Confers Superior ZAC Antagonist Potency Over 4-Methyl and 4-(p-Tolyl) Analogs

In the N-(thiazol-2-yl)-benzamide series, the identity of the 4-substituent on the thiazole ring critically determines ZAC antagonist potency. The 4-tert-butyl analog (2b) and 4-ethylacetyl analog (2c) displayed more potent ZAC inhibition than the reference compound 1, whereas introduction of a 4-(p-tolyl) substituent (2d) substantially reduced ZAC activity relative to 2b [1]. The target compound bears a 4-phenyl group, which is sterically and electronically distinct from both the potency-enhancing 4-tert-butyl and the potency-reducing 4-(p-tolyl) substituents. This suggests that the 4-phenyl substitution occupies a unique position in the SAR landscape, potentially offering an intermediate or distinct potency profile not achievable with the 4-methyl or 4-(p-tolyl) analogs commonly available from screening libraries.

Zinc-Activated Channel Cys-loop receptor electrophysiology

4-Methylsulfonyl Benzamide Moiety Distinguishes Target Compound from Halogen-Substituted Benzamide ZAC Antagonists

The reference ZAC antagonist TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide, 5a) was characterized as a selective ZAC antagonist exhibiting no significant agonist, antagonist, or modulatory activity at 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2S GABAA, or α1 glycine receptors at 30 μM [1]. TTFB contains a 3-fluorophenyl benzamide moiety, whereas the target compound features a 4-methylsulfonylphenyl benzamide. The methylsulfonyl group is strongly electron-withdrawing (Hammett σp ≈ 0.72 for SO2CH3 vs. σm ≈ 0.34 for F), which can alter the amide bond's conformational preference, hydrogen-bonding capacity, and target binding interactions compared to the halogen-substituted analogs. This electronic differentiation makes the target compound a valuable comparator for dissecting the role of the benzamide ring electronics in ZAC binding and selectivity.

ZAC selectivity Cys-loop receptor panel off-target profiling

5-Acetyl Group on Thiazole Ring Differentiates from 5-Methyl Ester Prototype Series and May Alter State-Dependent Antagonism

The foundational ZAC antagonist series (compounds 1, 2b, TTFB) uniformly contains a 5-methyl ester or 5-ethyl ester group on the thiazole ring [1]. SAR analysis revealed that conversion of the 5-methyl ester to a 5-ethyl ester (compound 3b) abolished activity, demonstrating that the 5-position is highly sensitive to substitution [1]. The target compound contains a 5-acetyl group (–COCH3) instead of a 5-methyl ester (–COOCH3). The acetyl group is a ketone rather than an ester, removing the ether oxygen and altering both the hydrogen-bond acceptor character and the conformational profile of the thiazole substituent. TTFB was shown to exhibit slow onset of ZAC channel block, consistent with state-dependent inhibition [1]; the 5-acetyl modification may influence the kinetics and state-dependence of channel block by altering the compound's interaction with the transmembrane and/or intracellular domains of ZAC.

ZAC negative allosteric modulator state-dependent inhibition thiazole SAR

Optimal Research Application Scenarios for N-(5-Acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896339-11-0)


Chemical Probe for ZAC Structure–Activity Relationship Expansion Studies

This compound serves as a structurally differentiated analog for expanding the SAR of the N-(thiazol-2-yl)-benzamide ZAC antagonist series beyond the published 5-methyl ester prototypes. The combination of 4-phenyl (thiazole), 5-acetyl (thiazole), and 4-methylsulfonyl (benzamide) represents substitution patterns not explored in the foundational Madjroh et al. (2021) study [1], enabling researchers to probe three SAR vectors simultaneously and identify new pharmacophore elements for ZAC modulation.

Selectivity Profiling Against Cys-Loop Receptor Panel with an Electron-Deficient Benzamide Analog

The 4-methylsulfonylbenzamide moiety introduces stronger electron-withdrawing character than the halogen-substituted benzamides used in the reference compounds (TTFB, compound 1). This compound can be deployed in side-by-side selectivity screens against 5-HT3A, α3β4 nAChR, α1β2γ2S GABAA, α1 glycine, and other Cys-loop receptors to determine whether enhanced benzamide electron deficiency alters the ZAC selectivity window established for TTFB at 30 μM [1].

Mechanistic Studies of State-Dependent ZAC Channel Block

TTFB was demonstrated to exhibit slow onset of ZAC channel block, suggesting state-dependent inhibition and targeting of transmembrane/intracellular domains [1]. The 5-acetyl substitution in the target compound replaces the ester oxygen with a methyl group, potentially altering the kinetics of channel block. This compound can be applied in electrophysiological protocols measuring onset/offset kinetics and use-dependent block to test whether the 5-acetyl group modifies the state-dependent mechanism.

Negative Control or Inactive Analog Validation in ZAC Assays

SAR findings from the Madjroh et al. study indicate that 4-(p-tolyl) substitution on the thiazole ring substantially reduces ZAC activity, and certain benzamide modifications (e.g., 3,5-dinitrophenyl) completely eliminate antagonist function [1]. If the 4-phenyl/4-methylsulfonyl combination in this compound results in attenuated or altered ZAC activity compared to TTFB, it may serve as a structurally matched negative control or partial antagonist for validating the specificity of ZAC-mediated pharmacological effects.

Quote Request

Request a Quote for N-(5-acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.